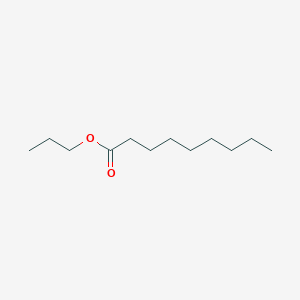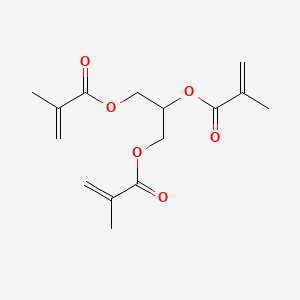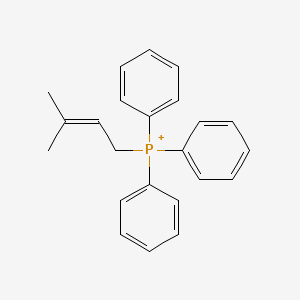
Carbonate de bis(3-méthylphényle)
Vue d'ensemble
Description
DI-M-TOLYL CARBONATE, also known as carbonic acid di-m-tolyl ester, is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It appears as a colorless to pale yellow crystalline powder with a distinctive aroma. This compound is stable at room temperature, insoluble in water, but soluble in organic solvents such as alcohols, ethers, and ketones .
Applications De Recherche Scientifique
DI-M-TOLYL CARBONATE is utilized in several scientific research fields:
Mécanisme D'action
Mode of Action
It can be inferred from related compounds that it may undergo reactions with biological molecules, possibly through processes such as suzuki–miyaura cross-coupling . This reaction is a type of carbon–carbon bond forming reaction, which could lead to changes in the structure and function of the target molecules .
Biochemical Pathways
For example, it might disrupt the normal functioning of enzymes or other proteins, alter signal transduction pathways, or interfere with the normal metabolism of cells .
Pharmacokinetics
As with any compound, these properties would be crucial in determining its bioavailability and overall biological effects .
Result of Action
Based on its potential reactivity, it could conceivably cause a variety of changes at the molecular and cellular level, such as altering protein structure or function, disrupting cellular processes, or inducing cellular damage .
Action Environment
The action of Bis(3-methylphenyl) carbonate, like that of any compound, could be influenced by a variety of environmental factors. These might include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the biological system in which it is present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DI-M-TOLYL CARBONATE is typically synthesized through the reaction of m-tolyl alcohol with phosgene or its derivatives under acidic conditions. The reaction involves the formation of an intermediate chloroformate, which then reacts with another molecule of m-tolyl alcohol to form the carbonate ester .
Industrial Production Methods: In industrial settings, DI-M-TOLYL CARBONATE is produced by reacting m-tolyl alcohol with dimethyl carbonate in the presence of a catalyst. This method is preferred due to its higher yield and lower environmental impact compared to phosgene-based methods . The reaction is typically carried out at elevated temperatures and pressures to optimize the conversion rate.
Analyse Des Réactions Chimiques
Types of Reactions: DI-M-TOLYL CARBONATE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to form m-tolyl alcohol and carbon dioxide.
Transesterification: Reacts with alcohols to form different carbonate esters.
Substitution Reactions: Can undergo nucleophilic substitution reactions with amines to form carbamates.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as titanium alkoxides.
Substitution: Amines, often under mild heating.
Major Products:
Hydrolysis: m-Tolyl alcohol, carbon dioxide.
Transesterification: Various carbonate esters.
Substitution: Carbamates.
Comparaison Avec Des Composés Similaires
Diphenyl Carbonate: Similar in structure but uses phenyl groups instead of m-tolyl groups.
Dimethyl Carbonate: A simpler carbonate ester with methyl groups.
Diethyl Carbonate: Contains ethyl groups instead of m-tolyl groups.
Uniqueness: DI-M-TOLYL CARBONATE is unique due to its specific aromatic m-tolyl groups, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity characteristics .
Propriétés
IUPAC Name |
bis(3-methylphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-5-3-7-13(9-11)17-15(16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYNXWPJDVOHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278127 | |
| Record name | bis(3-methylphenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-52-0 | |
| Record name | Di(m-cresyl) carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC6345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(3-methylphenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI(M-CRESYL) CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW67J05KRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


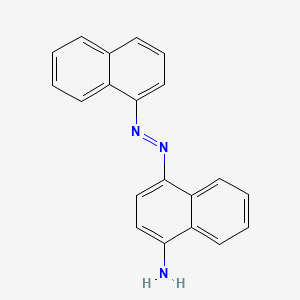
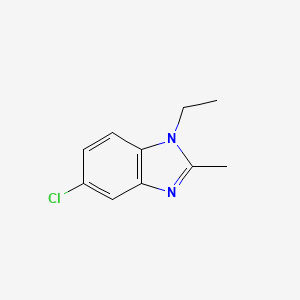
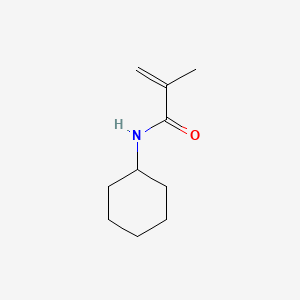
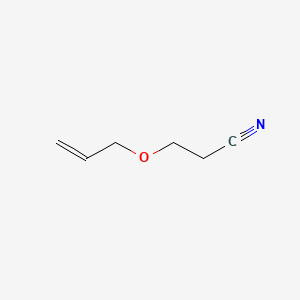
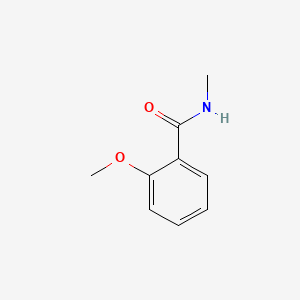
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dimethyl-, 3,9-dioxide](/img/structure/B1604804.png)
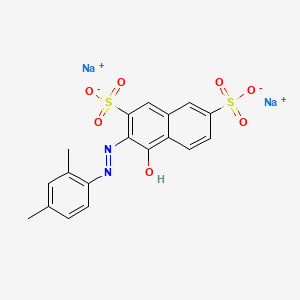
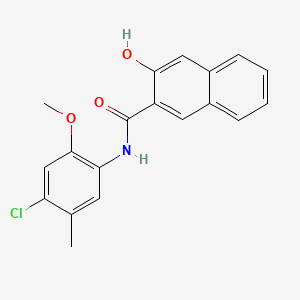
![2-[Dichloro(methyl)silyl]ethyl acetate](/img/structure/B1604808.png)
![Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-](/img/structure/B1604811.png)
